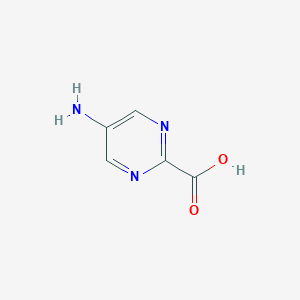

5-Aminopyrimidine-2-carboxylic Acid

Descripción general

Descripción

5-Aminopyrimidine-2-carboxylic Acid is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical and dyestuff field . It is also known as 2-Aminopyrimidine-5-carboxylic acid .

Synthesis Analysis

Research developments in the syntheses of pyrimidines have been reported. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring. Numerous natural and synthetic pyrimidines are known to exist .

Molecular Structure Analysis

The molecular formula of 5-Aminopyrimidine-2-carboxylic Acid is C5H5N3O2 . The structure of this compound has been studied in detail .

Chemical Reactions Analysis

Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Physical And Chemical Properties Analysis

The molecular weight of 5-Aminopyrimidine-2-carboxylic Acid is 139.11 g/mol . The melting point is >300 °C .

Aplicaciones Científicas De Investigación

Anti-inflammatory Pharmacology

5-Aminopyrimidine-2-carboxylic Acid: derivatives have been studied for their potential anti-inflammatory properties. These compounds can inhibit the expression and activities of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and certain interleukins . This suggests that they could be developed into novel anti-inflammatory medications with targeted effects on specific inflammatory pathways.

Metal-Organic Frameworks (MOFs)

In the field of materials science, 5-Aminopyrimidine-2-carboxylic Acid has been utilized to construct three-dimensional hydrogen-bonded porous metal-organic frameworks (MOFs) . These MOFs exhibit moderate uptake of hydrogen gas and show promise in natural gas separation with high selectivity, particularly for ethane over methane. This application is crucial for the purification and efficient utilization of natural gas.

Synthesis of Pyrimidine Derivatives

The compound serves as a precursor in the synthesis of various pyrimidine derivatives. These derivatives are of interest due to their wide range of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory activities . The synthesis process and the resulting compounds’ structure-activity relationships are areas of active research.

Analytical Chemistry

In analytical chemistry, 5-Aminopyrimidine-2-carboxylic Acid can be used to form salts and cocrystals with carboxylic acids. These formations are studied to understand the extent of proton transfer and the resulting properties of the solid forms . Such research can lead to the development of new analytical methods and materials.

Computational Chemistry

Computational studies involving 5-Aminopyrimidine-2-carboxylic Acid help in predicting the behavior of its derivatives in various chemical environments. These studies can provide insights into the molecular interactions and stability of the compounds, which is valuable for designing drugs and materials with specific properties .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-aminopyrimidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2/c6-3-1-7-4(5(9)10)8-2-3/h1-2H,6H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFQGXKOUBNWXJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50480853 | |

| Record name | 5-Aminopyrimidine-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Aminopyrimidine-2-carboxylic Acid | |

CAS RN |

56621-98-8 | |

| Record name | 5-Aminopyrimidine-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

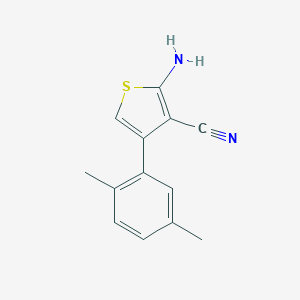

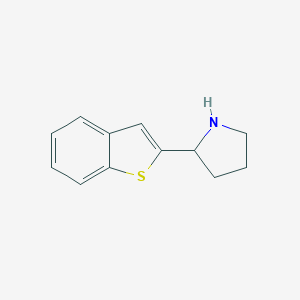

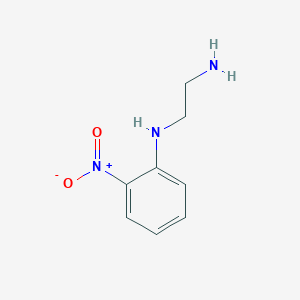

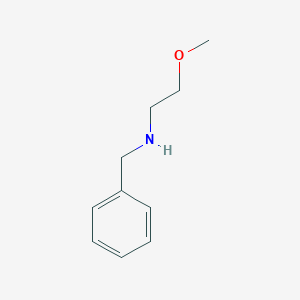

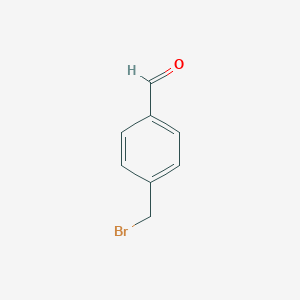

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde](/img/structure/B112712.png)